Superior HDAC3 Inhibitory Potency of 3-(Hydroxyamino)benzamide Compared to 3-Aminobenzamide
3-(Hydroxyamino)benzamide exhibits an ID50 of 0.07 μM against HDAC3 in vitro, demonstrating potent enzyme inhibition relevant to neuroblastoma research . In contrast, 3-aminobenzamide, a common benzamide analog, shows no significant HDAC3 inhibitory activity at comparable concentrations [1].
| Evidence Dimension | HDAC3 Inhibitory Activity (ID50) |
|---|---|
| Target Compound Data | 0.07 μM |
| Comparator Or Baseline | 3-Aminobenzamide: >100 μM |
| Quantified Difference | >1,400-fold lower potency for the comparator |
| Conditions | In vitro enzymatic assay |
Why This Matters
This potency difference dictates the compound's suitability for studies focused on HDAC3-mediated pathways, such as neuroblastoma apoptosis, and directly impacts experimental design and expected outcomes.
- [1] BindingDB: CHEMBL537415 (HDAC3). View Source
